6-Bromo-2-hydroxy-3-methoxybenzaldehyde
Overview
Description
6-Bromo-2-hydroxy-3-methoxybenzaldehyde (NSC95682): is a chemical compound known for its role as an inhibitor of inositol-requiring enzyme 1 alpha (IRE1α). It has a molecular formula of C8H7BrO3 and a molecular weight of 231.04 g/mol . This compound is primarily used in scientific research, particularly in studies related to endoplasmic reticulum stress and related pathways.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is IRE-1α , a key protein involved in the unfolded protein response . This protein plays a crucial role in maintaining cellular homeostasis and is implicated in various diseases when dysregulated.
Mode of Action
This compound acts as an inhibitor of IRE-1α . It binds to the protein, reducing its activity. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 0.08 μM .
Biochemical Pathways
By inhibiting IRE-1α, this compound impacts the unfolded protein response . This response is a cellular stress mechanism associated with endoplasmic reticulum stress. When inhibited, the downstream effects can include reduced protein misfolding and aggregation, potentially alleviating diseases associated with these processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the mitigation of endoplasmic reticulum stress through the inhibition of IRE-1α . This can lead to a decrease in protein misfolding and aggregation, which are implicated in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-hydroxy-3-methoxybenzaldehyde typically involves the bromination of 2-hydroxy-3-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the benzaldehyde ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under optimized conditions to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-bromo-2-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 6-bromo-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-hydroxy-3-methoxybenzaldehyde is extensively used in scientific research due to its inhibitory effects on IRE1α. Some of its key applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in modulating endoplasmic reticulum stress and its effects on cellular pathways.
Medicine: Investigated for potential therapeutic applications in diseases related to endoplasmic reticulum stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new chemical entities and as a reference compound in analytical studies
Comparison with Similar Compounds
4-Phenylbutyric acid: Another compound known to modulate the UPR pathway.
Tunicamycin: An inhibitor of N-linked glycosylation that induces endoplasmic reticulum stress.
Thapsigargin: A non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, inducing endoplasmic reticulum stress.
Uniqueness: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde is unique due to its high specificity and potency as an IRE1α inhibitor. Its ability to selectively inhibit IRE1α with an IC50 value of 0.08 μM makes it a valuable tool in studying the endoplasmic reticulum stress response and related pathways .
Properties
IUPAC Name |
6-bromo-2-hydroxy-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJZUTYDWXZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294270 | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-41-0 | |
Record name | 20035-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.